![molecular formula C24H28N2O5 B101437 PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE CAS No. 18532-06-4](/img/structure/B101437.png)
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzyl group, a pyrrolidine ring, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions, which allows for the formation of the desired ester through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity of the tert-butyl group in this compound allows for selective transformations in both chemical and biological contexts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants such as hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as catalysts like tetrabutylammonium iodide (TBAI). These reagents facilitate the formation of C–O, C–N, and C–C bonds under mild and clean conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of benzyl alcohol can lead to the formation of benzoyl radicals, which can be stabilized by host–guest interactions with cucurbit7uril .
Scientific Research Applications
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the reactivity and stability of various functional groupsAdditionally, in industry, it can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in selective chemical transformations, which can be exploited in various applications. The molecular targets and pathways involved in these transformations are still under investigation, but they likely include key enzymes and receptors in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE include other benzyl esters and pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Properties
CAS No. |
18532-06-4 |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzyl 2-[(1-ethoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-23(28)20(16-18-10-5-3-6-11-18)25-22(27)21-14-9-15-26(21)24(29)31-17-19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3,(H,25,27) |
InChI Key |
UXKHJBYWTMMOJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
18532-06-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





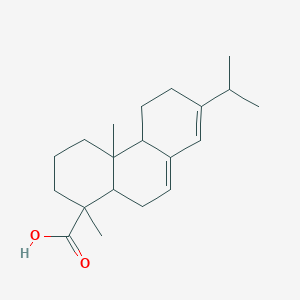

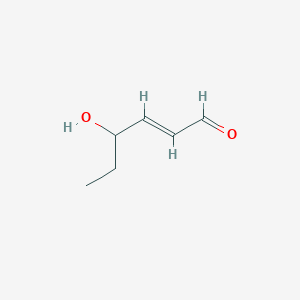
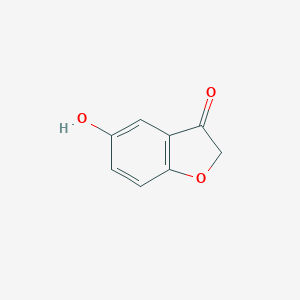
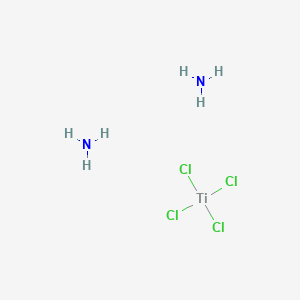
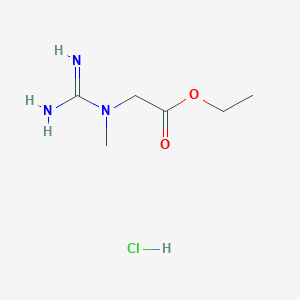
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
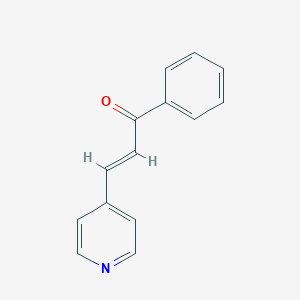
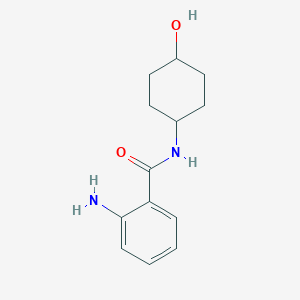
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
